molecular formula C21H21NO2 B12588155 Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate CAS No. 651053-69-9

Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate

Cat. No.: B12588155
CAS No.: 651053-69-9
M. Wt: 319.4 g/mol
InChI Key: KOWJRFWKMREDLX-UHFFFAOYSA-N
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Description

Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, in this case, nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach involves the construction of the pyridine ring through multicomponent reactions . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.

Properties

CAS No.

651053-69-9

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl 6-ethyl-2-(2-methylphenyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C21H21NO2/c1-3-17-11-9-15-20(19-14-8-7-10-16(19)2)22(17)21(23)24-18-12-5-4-6-13-18/h4-15,20H,3H2,1-2H3

InChI Key

KOWJRFWKMREDLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(N1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

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